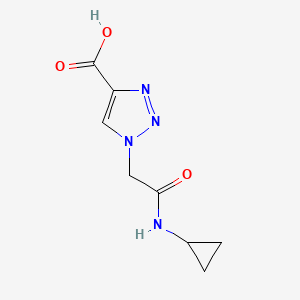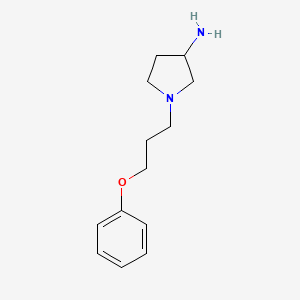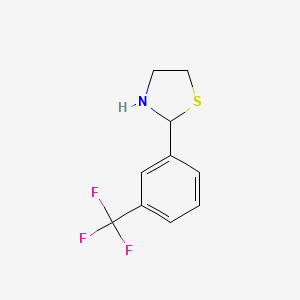
2-(3-(Trifluorometil)fenil)tiazolidina
Descripción general
Descripción
2-(3-(Trifluoromethyl)phenyl)thiazolidine is a useful research compound. Its molecular formula is C10H10F3NS and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Los derivados de la tiazolidina son fundamentales en la síntesis de moléculas bioactivas debido a sus diversas actividades terapéuticas y farmacéuticas. Sirven como intermediarios clave en el diseño de nuevos candidatos a fármacos, con aplicaciones que van desde agentes anticancerígenos hasta neuroprotectores .
Aplicaciones Antimicrobianas
Se ha encontrado que el motivo estructural de la tiazolidina mejora las propiedades antimicrobianas. Esto lo convierte en un componente valioso en el desarrollo de nuevos agentes antimicrobianos, que son cruciales en la lucha contra las bacterias resistentes a los fármacos .
Productos Químicos Agrícolas
Compuestos como 2-(3-(Trifluorometil)fenil)tiazolidina se pueden usar para crear agroquímicos que protejan los cultivos de las plagas. El grupo trifluorometilo, en particular, se ha asociado con una serie de pesticidas efectivos .
Catálisis
Las tiazolidinas se utilizan en catálisis, aprovechando sus propiedades únicas para mejorar las velocidades de reacción y la selectividad en varias reacciones químicas. Esto es particularmente importante en la química verde, donde la eficiencia y el impacto ambiental son preocupaciones clave .
Farmacocinética
La modificación de las moléculas de fármacos para incluir anillos de tiazolidina puede mejorar sus propiedades farmacocinéticas. Esto incluye mejores perfiles de absorción, distribución, metabolismo y excreción (ADME), que son críticos para el desarrollo de fármacos .
Agentes Neuroprotectores
La investigación ha indicado que los derivados de la tiazolidina pueden actuar como agentes neuroprotectores. Esta aplicación es significativa en el desarrollo de tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Propiedades Antioxidantes
La presencia de azufre en las tiazolidinas contribuye a su actividad antioxidante. Esta propiedad es beneficiosa en el desarrollo de compuestos que pueden mitigar el estrés oxidativo, que está implicado en varias enfermedades crónicas .
Diseño de Sondas para Estudios Biológicos
Las tiazolidinas se pueden usar en el diseño de sondas para estudios biológicos. Estas sondas pueden ayudar a comprender los procesos biológicos a nivel molecular, lo cual es esencial para el descubrimiento de nuevas dianas terapéuticas .
Mecanismo De Acción
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are known to interact with their targets, leading to various changes that contribute to their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, making them highly prized in medicinal chemistry .
Action Environment
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Análisis Bioquímico
Biochemical Properties
2-(3-(Trifluoromethyl)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(3-(Trifluoromethyl)phenyl)thiazolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to changes in its biochemical properties . Long-term exposure to 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(3-(Trifluoromethyl)phenyl)thiazolidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can influence the metabolism of lipids and carbohydrates, contributing to its diverse biological activities.
Transport and Distribution
The transport and distribution of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within these compartments can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCFSFFPPFZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)

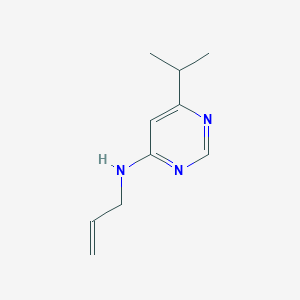
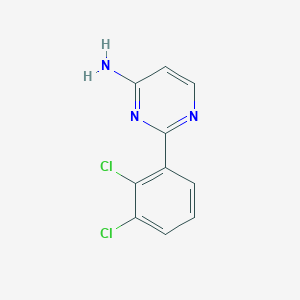
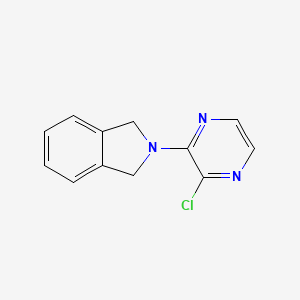
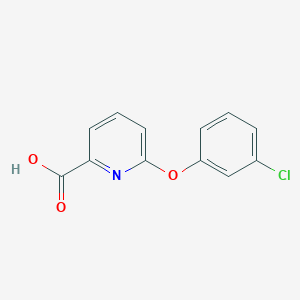
![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)
